molecular formula C21H20ClN3O3S B2661352 2-chloro-7-methoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline CAS No. 442650-11-5

2-chloro-7-methoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline

Cat. No. B2661352
M. Wt: 429.92
InChI Key: PAHFAUHGEDZETF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-7-methoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline is a useful research compound. Its molecular formula is C21H20ClN3O3S and its molecular weight is 429.92. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-7-methoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-7-methoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-chloro-7-methoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline involves the reaction of 2-chloro-7-methoxyquinoline with 1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-5-carbaldehyde in the presence of a base, followed by cyclization and further reaction with a chlorinating agent.

Starting Materials
2-chloro-7-methoxyquinoline, 1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-5-carbaldehyde, Base, Chlorinating agent

Reaction
Step 1: 2-chloro-7-methoxyquinoline is reacted with 1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-5-carbaldehyde in the presence of a base, such as sodium hydride or potassium carbonate, to form the corresponding imine intermediate., Step 2: The imine intermediate undergoes cyclization to form the pyrazole ring, which is facilitated by the presence of the base., Step 3: The resulting compound is then reacted with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce the chlorine atom at the 2-position of the quinoline ring., Step 4: The final product, 2-chloro-7-methoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline, is obtained after purification and isolation.

properties

IUPAC Name

2-chloro-7-methoxy-3-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-13-4-6-14(7-5-13)19-12-20(25(24-19)29(3,26)27)17-10-15-8-9-16(28-2)11-18(15)23-21(17)22/h4-11,20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHFAUHGEDZETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C(C=CC4=C3)OC)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-7-methoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline

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